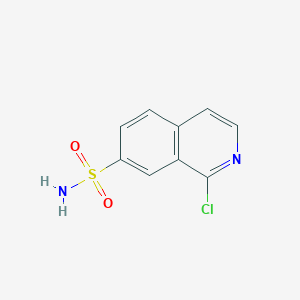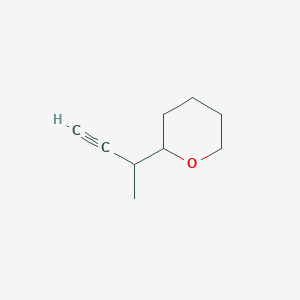![molecular formula C15H26O2 B8642841 2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE CAS No. 72183-74-5](/img/structure/B8642841.png)
2-METHYL[1,1'-BICYCLOHEXYL]-2-YL ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate is an organic compound with the molecular formula C15H26O2 It is a derivative of bicyclohexyl, where a methyl group is attached to one of the cyclohexyl rings, and an acetate group is attached to the same carbon as the methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate typically involves the esterification of 2-Methyl(1,1’-bicyclohexyl)-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or solid acid catalysts may be used to facilitate the esterification process.
化学反応の分析
Types of Reactions
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Hydrolysis: 2-Methyl(1,1’-bicyclohexyl)-2-ol and acetic acid.
Oxidation: Depending on the conditions, products may include 2-Methyl(1,1’-bicyclohexyl)-2-carboxylic acid or 2-Methyl(1,1’-bicyclohexyl)-2-one.
Reduction: 2-Methyl(1,1’-bicyclohexyl)-2-ol.
科学的研究の応用
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl(1,1’-bicyclohexyl)-2-yl acetate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The acetate group can be hydrolyzed to release the active alcohol, which may then exert its effects through various molecular pathways.
類似化合物との比較
Similar Compounds
2-Methyl(1,1’-bicyclohexyl)-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the acetate.
1,1’-Bicyclohexyl-2-yl acetate: A similar compound where the methyl group is not present.
2-Methylbicyclohexyl: A related compound without the acetate group.
Uniqueness
2-Methyl(1,1’-bicyclohexyl)-2-yl acetate is unique due to the presence of both a methyl group and an acetate group on the bicyclohexyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
72183-74-5 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
(2-cyclohexyl-1-methylcyclohexyl) acetate |
InChI |
InChI=1S/C15H26O2/c1-12(16)17-15(2)11-7-6-10-14(15)13-8-4-3-5-9-13/h13-14H,3-11H2,1-2H3 |
InChIキー |
BFMHEASWINLVIZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CCCCC1C2CCCCC2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)
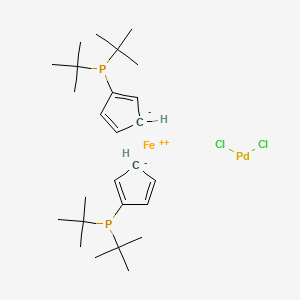
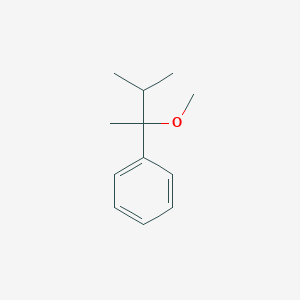
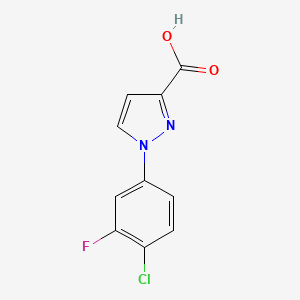
![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)
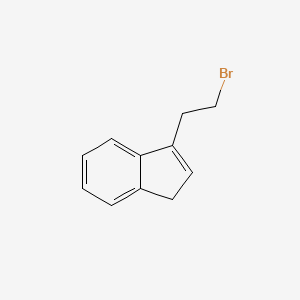
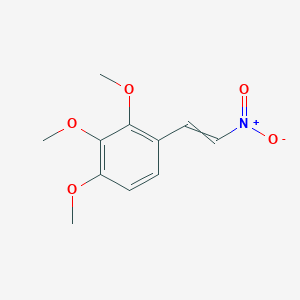
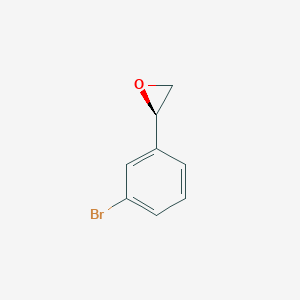
![N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine](/img/structure/B8642802.png)
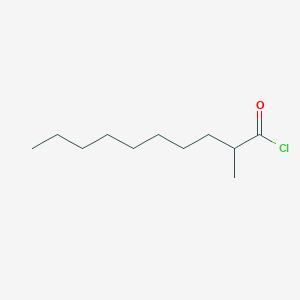
![2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8642817.png)
